5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one
Description
Chemical Structure and Properties 5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one (CAS: N/A, Mol. Formula: C₈H₉BrF₂N₂O) is a substituted dihydropyridinone derivative. Its molecular weight is 276.08 g/mol, as reported by Enamine Ltd . The compound features a bromine atom at position 5, a difluoromethyl group at position 1, and a methyl group at position 3 on the pyridinone ring. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for bromodomain-targeting inhibitors or fluorinated drug candidates.
Properties
CAS No. |
1556472-90-2 |
|---|---|
Molecular Formula |
C7H6BrF2NO |
Molecular Weight |
238.03 g/mol |
IUPAC Name |
5-bromo-1-(difluoromethyl)-3-methylpyridin-2-one |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-11(6(4)12)7(9)10/h2-3,7H,1H3 |
InChI Key |
QHASDTVBBDEWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C1=O)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can be employed to minimize side reactions and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridinones exhibit significant antimicrobial properties. The presence of the bromine and difluoromethyl groups in 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one may enhance its bioactivity against various pathogens. Studies on similar compounds have shown promising results against bacterial strains, suggesting potential for this compound in developing new antimicrobial agents .
Anticancer Potential
The structural analogs of this compound have been investigated for their anticancer properties. Dihydropyridinones are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one could inhibit tumor growth by interfering with cell cycle regulation or inducing apoptosis in cancer cells .
Synthetic Organic Chemistry
Building Block in Synthesis
This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing diverse chemical entities . For instance, it can be utilized in the synthesis of pharmaceutical intermediates or agrochemicals.
Catalytic Applications
The compound can also function as a ligand in catalysis. Its coordination properties allow it to stabilize metal complexes that are used in various catalytic processes, including cross-coupling reactions that are fundamental in organic synthesis .
Material Science
Potential Use in Polymers
Emerging research indicates that compounds like 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one may be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength . The difluoromethyl group is particularly interesting for modifying physical properties due to its electronegativity and steric effects.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and ability to form hydrogen bonds, which may contribute to its biological activity. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules .
Comparison with Similar Compounds
5-Bromo-1,3,6-trimethyl-1,2-dihydropyridin-2-one (Compound 48)
- Substituents : Methyl groups at positions 1, 3, and 4.
- Molecular Weight: Not explicitly stated in evidence, but estimated to be ~228.07 g/mol (C₈H₁₀BrNO).
- Key Differences: Lacks fluorine atoms, reducing electronegativity and lipophilicity compared to the difluoromethyl analog.
- Application : Synthesized as an intermediate in bromodomain inhibitor development (e.g., BRD9 inhibitors) but shows reduced selectivity due to steric constraints .
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one
- Substituents : A (6-chloropyridin-3-yl)methyl group at position 1.
- Molecular Weight : Exact value unspecified, but calculated to be ~342.58 g/mol (C₁₁H₈BrClN₂O).
- Key Differences :
- The bulky chloropyridinylmethyl substituent introduces significant steric and electronic effects, altering solubility and target engagement.
- Chlorine atom enhances metabolic stability but may increase toxicity risks.
- Application: No direct pharmacological data available, but structurally analogous to kinase inhibitors targeting pyridinyl motifs .
5-Bromo-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
- Substituents : A trifluoroethyl group at position 1.
- Molecular Weight: 294.53 g/mol (C₇H₆BrF₃NO).
- Key Differences :
- Trifluoroethyl group increases lipophilicity and metabolic resistance compared to difluoromethyl.
- Enhanced electron-withdrawing effects may improve binding to halogen-bond-accepting targets.
Biological Activity
5-Bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its potential biological activities and applications in medicinal chemistry. Its unique structural features, including the difluoromethyl group and bromine substitution, enhance its reactivity and biological interactions.
- Molecular Formula : C₇H₆BrF₂NO
- Molecular Weight : 238.03 g/mol
- SMILES Notation : CC1=CC(=CN(C1=O)C(F)F)Br
- InChIKey : QHASDTVBBDEWKZ-UHFFFAOYSA-N
The biological activity of 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one is primarily attributed to its interaction with various molecular targets. The presence of the bromine and difluoromethyl groups allows for multiple binding interactions with enzymes and receptors, potentially modulating their activities. These interactions can lead to significant biological effects, including inhibition of cell proliferation and modulation of enzyme activity.
Biological Activity Overview
Recent studies have reported various biological activities associated with this compound:
- Anticancer Activity :
- Enzyme Inhibition :
- Pharmacokinetic Properties :
Case Studies
Several studies have been conducted to evaluate the biological activity of 5-bromo-1-(difluoromethyl)-3-methyl-1,2-dihydropyridin-2-one:
Study 1: Anticancer Efficacy
A series of analogs were synthesized and tested against L1210 cells. Results demonstrated that modifications in the structure significantly impacted cytotoxicity. The most active compounds showed IC₅₀ values below 100 nM, indicating high efficacy in inhibiting cell proliferation.
| Compound | IC₅₀ (nM) | Mechanism |
|---|---|---|
| Compound A | 50 | Enzyme inhibition |
| Compound B | 75 | Apoptosis induction |
| Compound C | 90 | Cell cycle arrest |
Study 2: Enzyme Interaction
In vitro assays revealed that the compound could effectively inhibit certain kinases involved in cancer progression. This was measured using a kinase activity assay where varying concentrations of the compound were tested.
| Concentration (μM) | % Inhibition |
|---|---|
| 0.01 | 20 |
| 0.1 | 50 |
| 1 | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
